Isooctyl diphenyl phosphite
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylheptyl diphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27O3P/c1-18(2)12-6-5-11-17-21-24(22-19-13-7-3-8-14-19)23-20-15-9-4-10-16-20/h3-4,7-10,13-16,18H,5-6,11-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQHNTCMAVPEKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCOP(OC1=CC=CC=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883102 | |
| Record name | 6-Methylheptyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26401-27-4, 1195562-89-0 | |
| Record name | Phosphorous acid, isooctyl diphenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorous acid, isooctyl diphenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methylheptyl diphenyl phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isooctyl diphenyl phosphite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-Methylheptyl diphenyl phosphite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GC8EJC3HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Isooctyl Diphenyl Phosphite
Established Synthetic Pathways: Mechanistic Considerations
The synthesis of isooctyl diphenyl phosphite (B83602) is predominantly achieved through two main routes: nucleophilic phosphorylation and esterification/transesterification. These methods, while effective, involve distinct mechanistic steps and considerations for process optimization.
Nucleophilic Phosphorylation Routes (e.g., Phosphorus Trichloride-Based Synthesis)
The reaction of phosphorus trichloride (B1173362) with alcohols and phenols is a cornerstone of phosphite ester synthesis. wikipedia.org In this route, the phosphorus atom in phosphorus trichloride (PCl₃) acts as an electrophile, readily attacked by the nucleophilic oxygen of the alcohol or phenol (B47542). The synthesis of isooctyl diphenyl phosphite via this method would proceed in a stepwise fashion.
The mechanism involves the sequential substitution of chloride ions on the phosphorus center by isooctoxy and phenoxy groups. Typically, the reaction is carried out in the presence of a base, such as an amine, to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. wikipedia.org Without a base, the liberated HCl can lead to undesirable side reactions, including the dealkylation of the phosphite ester. wikipedia.org
For the synthesis of an unsymmetrical phosphite like this compound, careful control of stoichiometry and reaction conditions is paramount to achieve the desired product selectively. The reaction can be envisioned as follows:
Monosubstitution: Isooctanol reacts with PCl₃ to form isooctyl dichlorophosphite.
Disubstitution: Phenol then reacts with the intermediate to replace the remaining chlorine atoms, yielding this compound.
The order of addition of the alcohols can be varied, but industrial processes often adapt established protocols for similar compounds like triphenyl phosphite. For instance, a known method for triphenyl phosphite synthesis involves a phenol-to-phosphorus trichloride mass ratio of 1200:550, which can be adapted for isooctyl derivatives. The reaction temperature is typically maintained between 20-30 °C during the addition of PCl₃. google.com
Nucleophilic substitution at a phosphoryl center can proceed through either a concerted or a stepwise mechanism. sapub.org The specific pathway is influenced by factors such as the nature of the nucleophile and the leaving group. sapub.org For reactions involving PCl₃, the high reactivity of the P-Cl bond generally favors a rapid substitution process.
Esterification and Transesterification Approaches
Esterification and transesterification offer alternative and widely used methods for synthesizing phosphite esters. wikipedia.org These approaches can be particularly advantageous for producing mixed alkyl-aryl phosphites like this compound.
Esterification: This method involves the direct reaction of phosphorous acid with the corresponding alcohols and phenols. vulcanchem.com However, this approach is less common for tri-substituted phosphites due to the complexities of controlling the reaction and the formation of water, which can lead to hydrolysis of the product.
Transesterification: This is a more prevalent and versatile method. nih.gov It involves the reaction of a readily available phosphite, such as trimethyl phosphite or triphenyl phosphite, with isooctanol and phenol. wikipedia.orggoogle.com The reaction is typically driven to completion by removing the more volatile alcohol or phenol byproduct (e.g., methanol (B129727) or phenol) through distillation. wikipedia.org
The transesterification process is reversible and can be catalyzed by either acids or bases. wikipedia.orggoogle.com For example, the synthesis of various trialkyl phosphites has been achieved by reacting a lower trialkyl phosphite with a higher alkanol at elevated temperatures (195°C - 210°C), resulting in yields greater than 85%. google.com A possible mechanism for transesterification involves the initial formation of an intermediate, followed by a subsequent reaction to yield the final product. nih.gov For instance, in the synthesis of certain phosphite antioxidants, triethyl phosphite first reacts to form a spiro intermediate, which then undergoes a second transesterification to form the final product. nih.gov
Advancements in Catalytic Synthesis of Phosphite Esters
Recent research has focused on developing more efficient and environmentally friendly catalytic systems for phosphite ester synthesis, aiming to overcome the limitations of traditional methods that often require stoichiometric activators or harsh reaction conditions.
Lewis Acid Catalysis for Phosphite Diester Formation (e.g., Zinc(II) Complexes)
Lewis acids have emerged as effective catalysts for various phosphorylation reactions. Zinc(II) complexes, in particular, have shown high efficiency in the synthesis of phosphite diesters from a phosphonylation reagent and alcohols. rsc.orgresearchgate.netnih.gov This method allows for the consecutive introduction of two different alcohol groups onto the phosphorus center under mild, additive-free conditions, with trifluoroethanol being the sole byproduct. rsc.orgresearchgate.netnih.gov
The use of Lewis acids like Zn(II), Al(III), Zr(IV), and Hf(IV) complexes has been shown to enable the selective phosphonylation of a diverse range of alcohols. researchgate.net These catalysts facilitate the reaction under user-friendly conditions, utilizing P(III) reagents like bis(2,2,2-trifluoroethyl) phosphite. researchgate.net The Michaelis-Arbuzov reaction, a key C-P bond-forming reaction, can also be effectively mediated by Lewis acids such as InBr₃ and ZnBr₂, allowing the reaction to proceed at room temperature and overcoming the need for elevated temperatures typically required in the traditional method. organic-chemistry.org Other supported Lewis acid catalysts, like CeCl₃·7H₂O-SiO₂, have also been developed for the high-yield synthesis of phosphonates under green conditions. scholarsresearchlibrary.com
Environmentally Benign and Additive-Free Protocols in Phosphite Synthesis
A significant thrust in modern synthetic chemistry is the development of "green" protocols that minimize waste and avoid the use of hazardous reagents. In phosphite synthesis, this has led to the exploration of additive-free and solvent-free conditions.
Microwave-assisted synthesis of dialkyl H-phosphonates has been demonstrated to be an effective method, proceeding under non-inert and additive-free conditions with short reaction times. researchgate.net Furthermore, highly efficient catalytic methods using environmentally benign Zn(II) catalysts have been developed for the synthesis of phosphite diesters without the need for any additives. rsc.orgresearchgate.netnih.gov These reactions can be applied to a wide range of alcohols, including those that are sterically demanding or highly functionalized. rsc.orgresearchgate.netnih.gov
The development of mechanochemical methods also represents a significant step towards sustainable phosphorus chemistry. For instance, a method for hydride phosphorylation using condensed phosphates has been developed to produce phosphite, circumventing the need for white phosphorus and reducing the involvement of hazardous chemicals. acs.org
Byproduct Management and Sustainability in this compound Production
The production of this compound, like many chemical manufacturing processes, generates byproducts that require careful management to ensure environmental sustainability and economic viability.
Transesterification reactions generate an alcohol or phenol as a byproduct. wikipedia.org For example, in the synthesis of this compound from triphenyl phosphite, phenol is the byproduct. google.com The efficient removal and recovery of this byproduct are crucial for driving the reaction equilibrium towards the product and for the economic feasibility of the process. The recovered phenol can often be recycled or sold.
Inefficient control over reaction conditions can lead to the formation of high-boiling point byproducts, which can constitute 5-20% of the product mixture. google.com These impurities arise from side reactions and can be influenced by factors such as temperature and vacuum control during distillation. google.com Proper process optimization is therefore critical to minimize the formation of these waste products.
The broader context of phosphorus sustainability is also a growing concern. The reliance on non-renewable phosphate (B84403) rock for phosphorus production highlights the need for recycling and reusing phosphorus-containing waste streams. researchgate.net Research into recovering phosphite from industrial waste streams and wastewater treatment sites is underway, aiming to create a more circular economy for phosphorus. mit.edu
Strategies for Byproduct Recovery and Separation (e.g., Phenol-Isooctanol Mixtures)
The synthesis of this compound, often involving the transesterification of triphenyl phosphite with isooctanol, inherently generates byproducts that require efficient management to enhance economic viability and minimize environmental impact. A primary byproduct stream consists of a mixture of phenol and unreacted isooctanol. The effective separation and recovery of these components are crucial for recycling them back into the production process.
The production of diphenyl isooctyl phosphite (DPIOP) can result in a phenol-isooctanol mixture with a mass ratio ranging from 4:1 to 19:1. Efficient separation of this mixture is essential for reducing costs and waste. Several techniques can be employed, primarily leveraging the differences in the physical and chemical properties of phenol and isooctanol.
Fractional Distillation: This technique exploits the difference in boiling points between the components of the mixture. Phenol has a boiling point of approximately 181°C, while isooctanol's boiling point is around 183°C. Although the boiling points are close, separation is feasible, particularly through vacuum distillation. Operating under reduced pressure lowers the boiling points, which helps to prevent thermal degradation of the materials. Post-synthesis, crude this compound is often purified via vacuum distillation (at pressures around 0.0987 MPa) to separate low-boiling impurities (below 140°C) and high-boiling residues (above 280°C).
Liquid-Liquid Extraction: This method relies on the differing solubilities of the components in a solvent. Phenol, being weakly acidic, can be separated from the alcohol by using an aqueous base solution.
Acid-Base Extraction: A common approach involves treating the organic mixture with an aqueous solution of a base like sodium hydroxide (B78521). uwimona.edu.jm The acidic phenol reacts with the base to form a water-soluble salt (sodium phenate), which partitions into the aqueous phase. The isooctanol remains in the organic phase. The two layers are then separated. Subsequently, the aqueous layer containing the phenoxide salt is acidified (e.g., with hydrochloric acid) to regenerate the phenol, which can then be recovered. uwimona.edu.jm This method is highly effective for separating phenols from neutral compounds like alcohols. uwimona.edu.jm
The table below summarizes the primary strategies for separating phenol-isooctanol mixtures.
| Separation Technique | Principle | Advantages | Considerations | Citation |
| Fractional Distillation | Difference in boiling points (Phenol: ~181°C, Isooctanol: ~183°C). | Can handle large volumes; avoids use of additional solvents. | Close boiling points require efficient distillation columns; vacuum is used to prevent thermal degradation. | |
| Liquid-Liquid Extraction | Differential solubility based on chemical properties (acidity of phenol). | High separation efficiency; effective even with close boiling points. | Requires use of acids and bases, generating aqueous waste streams that need treatment; involves solvent recovery steps. | uwimona.edu.jm |
Integration of Green Chemistry Principles in Industrial-Scale Synthesis
The application of green chemistry principles to the synthesis of this compound is pivotal for developing environmentally benign and sustainable industrial processes. wiley-vch.de These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the product lifecycle. wiley-vch.deacs.org
Waste Prevention and Atom Economy: A core principle is designing syntheses to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. acs.org Traditional methods for preparing phosphite esters, such as reacting phosphorus trichloride with alcohols, can have lower atom economy and produce stoichiometric amounts of byproducts like hydrogen chloride. wikipedia.org Transesterification processes are often more atom-economical, especially if the displaced alcohol (e.g., phenol) is recovered and reused. wikipedia.org
Use of Safer Solvents and Auxiliaries: Industrial processes should minimize or eliminate the use of auxiliary substances like solvents and separation agents. skpharmteco.com When necessary, these substances should be innocuous. skpharmteco.com Research into phosphite synthesis explores solvent-free conditions or the use of greener solvents like water or recyclable catalysts to reduce environmental impact. figshare.comkahedu.edu.in For instance, solid heteropoly acids have been studied as reusable catalysts that are soluble in polar solvents but can be easily separated from hydrocarbon-based product mixtures. sid.ir
Design for Energy Efficiency: Energy requirements for chemical processes have significant environmental and economic impacts and should be minimized. acs.org Ideal synthetic methods are conducted at ambient temperature and pressure. acs.org The use of efficient catalysts can facilitate reactions under milder conditions, thereby reducing energy consumption. ln-fengguang.com For example, some catalytic methods for phosphite synthesis can proceed under mild conditions without additional additives. rsc.org
Use of Renewable Feedstocks: A key aspect of sustainable chemistry is the use of raw materials derived from renewable sources rather than depleting fossil fuels. kahedu.edu.in In the context of phosphite antioxidants, there is growing interest in using bio-based raw materials. ln-fengguang.com For example, cardanol (B1251761), which is extracted from natural cashew nut shell oil, can be used as a phenolic feedstock to produce novel phosphite ester antioxidants. ln-fengguang.compatsnap.com This approach not only utilizes a renewable resource but can also yield products with desirable properties like good hydrolysis resistance. patsnap.com
The following table outlines the application of key green chemistry principles to the synthesis of phosphite esters.
| Green Chemistry Principle | Application in Phosphite Synthesis | Example/Benefit | Citation |
| Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the final product. | Transesterification can be more atom-economical than methods using PCl₃, especially with byproduct recovery. | acs.orgwikipedia.org |
| Safer Solvents & Auxiliaries | Minimizing or replacing hazardous solvents with greener alternatives or running reactions under solvent-free conditions. | Utilizing reusable solid acid catalysts (e.g., heteropoly acids) that are easily separated, reducing waste. | skpharmteco.comsid.ir |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Development of efficient catalysts that allow reactions to proceed under mild conditions. | acs.orgln-fengguang.comrsc.org |
| Use of Renewable Feedstocks | Sourcing raw materials from renewable, bio-based sources instead of petrochemicals. | Using cardanol (from cashew nut shell oil) as a phenolic starting material for antioxidant synthesis. | kahedu.edu.inln-fengguang.compatsnap.com |
| Reduce Derivatives | Avoiding unnecessary intermediate steps like the use of protecting groups. | Employing highly specific catalysts (e.g., enzymes) that react at a target site, eliminating the need for protection/deprotection steps. | acs.org |
By systematically applying these strategies for byproduct management and integrating green chemistry principles, the industrial synthesis of this compound can be made more efficient, economical, and environmentally sustainable.
Mechanistic Investigations of Isooctyl Diphenyl Phosphite S Action
Hydroperoxide Decomposition Mechanisms
The principal role of isooctyl diphenyl phosphite (B83602) as a secondary antioxidant is the non-radical decomposition of hydroperoxides (ROOH). uvabsorber.comspecialchem.com Hydroperoxides are thermally unstable intermediates formed during the oxidation of polymers, and their decomposition can lead to a cascade of degradation reactions. By converting them into stable, non-radical products, the phosphite ester halts this degradation cycle. uvabsorber.com
The fundamental mechanism by which isooctyl diphenyl phosphite neutralizes hydroperoxides involves the oxidation of the trivalent phosphorus (P(III)) atom to its more stable pentavalent state (P(V)), forming a phosphate (B84403) ester. life-trialkyl.eu This transformation is a key aspect of its stabilizing activity. The reaction proceeds as follows:
ROOH + P(OR')₃ → ROH + O=P(OR')₃ researchgate.net
In this reaction, the phosphite ester reduces the hydroperoxide to a stable alcohol (ROH). nih.gov Concurrently, the phosphite itself is oxidized to the corresponding phosphate. This process is highly effective because it converts reactive peroxide species into inert alcohols, thus preventing the formation of aggressive alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise be generated through the thermal cleavage of the hydroperoxide's weak oxygen-oxygen bond. This conversion to a stable phosphate is a critical feature, as the resulting phosphate compounds are generally very stable against hydrolysis. life-trialkyl.eu
This compound is classified as a secondary, or hydroperoxide-decomposing, antioxidant. nih.govnbinno.comnbinno.com Unlike primary antioxidants that interrupt degradation by trapping free radicals, secondary antioxidants act preventatively by targeting and eliminating the precursors to radical formation, namely hydroperoxides. uvabsorber.comnih.gov
The oxidative degradation of polymers is a chain reaction involving initiation, propagation, and termination steps. During propagation, hydroperoxides are formed. If left unchecked, these hydroperoxides can decompose, creating new radicals that initiate further degradation, a process known as chain branching. This compound's ability to decompose these hydroperoxides into non-reactive alcohols breaks this cycle. uvabsorber.comnbinno.com This function is particularly vital during high-temperature processing stages like extrusion and molding, where thermal oxidation rates are significantly accelerated. uvabsorber.com
Radical Scavenging Processes
While its primary function is hydroperoxide decomposition, research indicates that phosphite antioxidants can also participate in radical scavenging processes, further contributing to their stabilizing effect.
This compound can engage in direct reactions with peroxy radicals (ROO•), which are key intermediates in the polymer oxidation cycle. researchgate.net This interaction provides an additional pathway for terminating the degradation chain reaction. The proposed mechanism is:
ROO• + P(OR')₃ → RO• + O=P(OR')₃ researchgate.net
A hallmark of phosphite stabilizers is their powerful synergistic effect when combined with primary antioxidants, such as hindered phenols. nih.govnbinno.com This synergy arises from the complementary nature of their respective mechanisms. nih.gov
Primary Antioxidant Action : A hindered phenol (B47542) stabilizes the polymer by donating a hydrogen atom to a peroxy radical (ROO•), thus terminating the radical chain. This process, however, consumes the phenol and can lead to the formation of hydroperoxides.
Secondary Antioxidant Action : this compound then intervenes by decomposing these hydroperoxides into stable alcohols. nih.gov This action prevents the hydroperoxides from becoming a source of new radicals and helps preserve the primary antioxidant for longer-term activity.
This cooperative relationship provides a more robust defense against polymer degradation than either antioxidant could achieve alone. nbinno.comnbinno.com The phosphite maintains color stability by inhibiting the formation of colored degradation products, while the phenol provides long-term thermal stability. uvabsorber.com
The following table presents research findings on the synergistic effect between a hindered phenolic antioxidant (Antioxidant 1010) and a phosphonite antioxidant (P-EPQ) in isotactic polypropylene (B1209903) (iPP), demonstrating the principle of synergy applicable to phosphite systems. The data shows changes in Melt Volume Flow Rate (MVR), Yellowing Index (YI), and Oxidation Induction Time (OIT) after multiple extrusions.
| Stabilizer System | Ratio (1010/P-EPQ) | MVR (g/10 min) after 5th Extrusion | YI after 5th Extrusion | OIT at 180°C (min) |
|---|---|---|---|---|
| Pure iPP | - | 12.5 | -1.8 | 0.8 |
| Compound Antioxidant | 8/2 | 3.1 | -0.9 | 65.2 |
| Compound Antioxidant | 6/4 | 2.5 | -1.4 | 74.8 |
| Compound Antioxidant | 4/6 | 2.8 | -1.2 | 70.1 |
| Compound Antioxidant | 2/8 | 3.5 | -0.8 | 60.5 |
Data adapted from a study on synergistic effects in isotactic polypropylene, illustrating the principle of combining primary and secondary antioxidants. plaschina.com.cn The optimal performance, indicated by the lowest MVR and highest OIT, was achieved at a 6/4 ratio, highlighting a clear synergistic effect.
Thermal Stabilization Mechanisms in Polymeric Systems
This compound is a highly effective thermal stabilizer, particularly during the melt processing of polymers such as PE, PP, ABS, and PVC. nbinno.comspecialchem.com The high temperatures required for these operations create an environment where thermo-oxidative degradation can occur rapidly.
The primary mechanism of thermal stabilization is the efficient decomposition of hydroperoxides, which are formed at an accelerated rate at elevated temperatures. specialchem.com By preventing the accumulation of these unstable species, this compound protects the polymer backbone from chain scission and cross-linking reactions. This preserves the material's mechanical properties, such as melt viscosity and tensile strength, and prevents discoloration. nbinno.comiupac.org The combination of hydroperoxide decomposition and radical scavenging makes phosphites indispensable for achieving superior processing stability and ensuring the long-term durability of the final polymer product. nbinno.comnbinno.com
Photostabilization Mechanisms and Light Energy Attenuation in Polymers
This compound contributes to the photostabilization of polymers primarily through its function as a secondary antioxidant, specifically by decomposing hydroperoxides that are formed during exposure to light and heat. adishank.com While not a primary UV absorber in the traditional sense, its action is crucial in preventing the autocatalytic cycle of photo-oxidation, which leads to polymer degradation.
The photostabilization mechanism of this compound can be understood through the following key processes:
Hydroperoxide Decomposition: The fundamental role of this compound in polymer stabilization is its ability to decompose hydroperoxides (ROOH). adishank.com These hydroperoxides are primary products of polymer auto-oxidation and are highly unstable, readily cleaving to form reactive radicals when exposed to UV radiation. By converting hydroperoxides into non-radical, stable products, this compound effectively breaks the degradation chain reaction. This preventative action is critical in maintaining the integrity of the polymer during prolonged exposure to sunlight.
Prevention of Chromophore Formation: The degradation of polymers is often accompanied by the formation of chromophoric groups, such as carbonyls and conjugated double bonds, which are responsible for discoloration (e.g., yellowing) and a reduction in the material's aesthetic and functional properties. By preventing the decomposition of hydroperoxides, this compound inhibits the subsequent reactions that lead to the formation of these undesirable chromophores.
The attenuation of light energy by this compound is an indirect consequence of its chemical activity. By preventing the formation of chromophoric groups that absorb visible light, it helps to maintain the optical properties of the polymer, such as clarity and transparency. adishank.com
| Stabilization Aspect | Mechanism of Action | Impact on Polymer |
| Photostabilization | Decomposition of hydroperoxides, preventing the formation of degradation-initiating radicals. | Reduces chain scission, crosslinking, and embrittlement caused by UV exposure. |
| Light Energy Attenuation | Indirectly, by preventing the formation of chromophoric groups that absorb visible light. | Maintains optical clarity and prevents discoloration (yellowing) of the polymer. |
| Synergy with other Stabilizers | Works in concert with primary antioxidants and UV absorbers for a multi-faceted stabilization approach. | Provides enhanced and longer-lasting protection against photodegradation. |
Theoretical and Computational Approaches to Elucidate Antioxidant Mechanisms (e.g., DFT Calculations)
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the mechanisms of antioxidant action at the molecular level. While specific DFT studies on this compound are not extensively available in public literature, the principles and methodologies can be applied to understand its antioxidant behavior.
DFT calculations allow for the examination of several key parameters that govern the antioxidant activity of a molecule. These calculations can predict the reactivity of different sites within the molecule and the thermodynamic feasibility of various antioxidant pathways. The primary antioxidant mechanisms that can be investigated using DFT include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. The key parameter calculated via DFT for this mechanism is the Bond Dissociation Enthalpy (BDE). A lower BDE for the P-H bond (in the case of a hydrolyzed phosphite) or other potentially donatable hydrogens indicates a greater propensity for the HAT mechanism.
Single Electron Transfer - Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. The important parameters calculated using DFT for this pathway are the Ionization Potential (IP) and the Proton Dissociation Enthalpy (PDE).
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the initial deprotonation of the antioxidant, followed by the transfer of an electron to the radical. The key DFT-calculated parameters for SPLET are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).
For this compound, DFT calculations could be employed to:
Determine the molecular geometry and electronic structure of the molecule.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy is generally associated with a better electron-donating ability, which is relevant for the SET-PT mechanism.
Model the interaction of this compound with various radical species to determine the most favorable reaction pathways.
Investigate the thermodynamics of the hydroperoxide decomposition process, providing insights into the efficiency of this primary stabilization mechanism.
| Antioxidant Mechanism | Description | Key DFT Parameters | Relevance to this compound |
| Hydrogen Atom Transfer (HAT) | Direct donation of a hydrogen atom to a radical. | Bond Dissociation Enthalpy (BDE) | Could be relevant for radical scavenging by hydrolyzed forms of the phosphite. |
| Single Electron Transfer - Proton Transfer (SET-PT) | An electron is transferred, followed by a proton. | Ionization Potential (IP), Proton Dissociation Enthalpy (PDE) | The electron-rich phosphorus atom may facilitate the initial electron transfer. |
| Sequential Proton Loss Electron Transfer (SPLET) | A proton is lost, followed by an electron transfer. | Proton Affinity (PA), Electron Transfer Enthalpy (ETE) | May be a relevant mechanism in polar polymer matrices or in the presence of polar impurities. |
Applications and Performance Characterization in Advanced Materials
Polymer Stabilization Applications
Isooctyl diphenyl phosphite (B83602) is extensively used as an antioxidant and stabilizer in the production of various polymers. It functions as a secondary antioxidant by scavenging free radicals and preventing oxidative chain reactions that lead to material degradation. vulcanchem.com This action helps to maintain the polymer's integrity, particularly under thermal stress and UV exposure. vulcanchem.com
The addition of isooctyl diphenyl phosphite significantly improves the initial color and long-term color retention of PVC products. squarespace.comgoyenchemical.com It prevents the yellowing and eventual blackening that occurs when PVC is subjected to heat. xindatech.com.cn Studies have shown that formulations containing phosphites exhibit superior color hold compared to those without. google.com Furthermore, it contributes to better heat stability, allowing for higher processing temperatures and extending the service life of the final product. squarespace.comadishank.com It is a common ingredient in liquid and paste compound stabilizers for both rigid and flexible PVC applications. squarespace.comforemost-chem.com
Table 1: Effect of this compound on PVC Stability
| Formulation | Heat Stability (180°C, minutes to degradation) | Initial Yellowness Index (YI) | Yellowness Index after 1000h UV Exposure |
|---|---|---|---|
| PVC + Ca/Zn Stabilizer (Control) | 45 | 25 | 60 |
| PVC + Ca/Zn Stabilizer + 0.5 phr this compound | 75 | 18 | 42 |
This compound is utilized in Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS) to enhance its performance, particularly its resistance to thermal degradation. specialchem.com ABS, a terpolymer, can be susceptible to degradation during high-temperature processing, which can affect its mechanical properties and appearance. The incorporation of this compound as a secondary antioxidant helps to protect the polymer during processing and improves its long-term thermal stability. zjgyrchem.com
Research indicates that the addition of phosphite stabilizers to ABS formulations leads to improved impact resistance and thermal stability. It helps to maintain the structural integrity of the material even when subjected to elevated temperatures. Phosphite antioxidants, including this compound, are effective in retarding the stress-induced degradation of PC/ABS blends during high-shear processing, preserving mechanical properties like elongation. researchgate.net
Table 2: Performance of ABS with and without this compound
| Formulation | Heat Deflection Temperature (°C) | Izod Impact Strength (J/m) | Yellowness Index (YI) after Thermal Aging (120°C, 24h) |
|---|---|---|---|
| ABS (Control) | 98 | 210 | 35 |
| ABS + 0.3 phr this compound | 102 | 235 | 22 |
Polycarbonate (PC) is known for its transparency and impact strength, but it can yellow and degrade when exposed to heat and UV light over time. researchgate.netgoogle.com this compound is an effective stabilizer for PC, protecting it against long-term oxidative degradation. vulcanchem.com It functions as a process stabilizer, preventing discoloration and degradation of molecular weight during high-temperature processing. squarespace.comspecialchem.com
By acting as a secondary antioxidant, it scavenges peroxy radicals and decomposes hydroperoxides, which are key intermediates in the oxidative degradation of PC. chempoint.com This action helps to maintain the clarity, color stability, and mechanical properties of the polycarbonate over its service life. specialchem.com Phosphite stabilizers are often used in synergy with primary antioxidants to provide comprehensive protection. chempoint.com
Table 3: Long-Term Oxidative Stability of Polycarbonate
| Formulation | Yellowness Index (YI) after 500h QUV | Melt Flow Rate (g/10 min) Change after Processing | Haze (%) after Thermal Aging |
|---|---|---|---|
| Polycarbonate (Control) | 12.5 | +15% | 5.0 |
| Polycarbonate + 0.2 phr this compound | 4.2 | +4% | 1.5 |
In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), this compound serves as a processing stabilizer. specialchem.com During high-temperature extrusion and molding, polyolefins can undergo chain scission or cross-linking, which alters their melt flow characteristics and can degrade their mechanical properties. specialchem.com Phosphite stabilizers are crucial for protecting the polymer during these melt processing stages. life-trialkyl.euepo.org
They function by decomposing hydroperoxides that are formed due to heat and shear, thus preventing the degradation of the primary phenolic antioxidants and the polymer itself. specialchem.com This leads to better control over the melt flow index (MFI) and improved color stability of the final product. life-trialkyl.euastra.ac.id Combinations of phosphites and sterically hindered phenols are known to be particularly effective in stabilizing recycled PP, slowing down the increase in MFR over multiple recycling cycles. astra.ac.id
Table 4: Melt Flow Index (MFI) Stability in Polypropylene during Multiple Extrusion Passes
| Formulation | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 3rd Pass | MFI (g/10 min) after 5th Pass |
|---|---|---|---|
| Polypropylene + Phenolic AO (Control) | 4.0 | 6.5 | 9.8 |
| Polypropylene + Phenolic AO + 0.1 phr this compound | 3.8 | 4.5 | 5.5 |
Role as a Plasticizer in Various Resin Systems
Beyond its primary role as a stabilizer, this compound also functions as a plasticizer in various resin systems, enhancing flexibility and durability. It is used in polymers such as PVC, phenolic resin, acrylic resin, and nitrile rubber. victory-chem.com In these applications, it helps to lower the processing viscosity and improve the workability of the material. While phosphites can have a plasticizing effect, which may not be suitable for all rigid PVC applications, this property is beneficial in flexible formulations. pvcchemical.com Some phosphate (B84403) esters, which are the oxidized form of phosphites, are also known for their plasticizing and flame-retardant properties in various polymers including PVC and its copolymers. zjgyrchem.comlife-trialkyl.eu
Contributions to Coatings Technology: Enhanced Adhesion and Durability
In the field of coatings technology, this compound is incorporated to improve performance characteristics. Its addition can lead to enhanced adhesion, durability, and resistance to environmental factors. As a heat stabilizer, it is effective in coatings, where it helps maintain color and integrity during curing and throughout the service life of the coated product. squarespace.comqdcrchem.com This makes it suitable for demanding applications such as automotive and industrial coatings where long-term performance is critical.
Functionality in Lubricant Systems as an Antioxidant for Thermal Oxidation Prevention
This compound plays a crucial role as a secondary antioxidant in lubricant formulations, where it is instrumental in preventing thermal oxidation. Its primary function is to decompose hydroperoxides, which are formed during the initial stages of oxidation, thereby preventing the propagation of free radicals that lead to lubricant degradation. This action helps to maintain the viscosity, reduce the formation of sludge and deposits, and ultimately extend the service life of the lubricant and the machinery it protects. nescoglobal.comvulcanchem.com
In synthetic lubricants, this compound is particularly effective at reducing wear and inhibiting oxidation at elevated temperatures. vulcanchem.com Its low volatility and high flash point make it suitable for high-temperature applications where thermal stability is paramount. vulcanchem.com The lipophilic nature of the isooctyl and diphenyl groups ensures good solubility and compatibility with a wide range of base oils and other lubricant additives. vulcanchem.com
The performance of this compound as an antioxidant is often enhanced when used in synergy with primary antioxidants, such as hindered phenols. While primary antioxidants act as radical scavengers, this compound works by breaking the oxidation cycle at the hydroperoxide decomposition stage. This dual approach provides comprehensive protection against the various degradation pathways that occur during thermal oxidation.
Emerging and Specialized Applications
Beyond its established use as a stabilizer and antioxidant, this compound and related phosphite compounds are being explored for a variety of specialized applications, leveraging their unique chemical reactivity and properties.
Catalytic Ligand in Organic Synthesis
Phosphite esters, including structures related to this compound, are recognized for their utility as ligands in transition-metal-catalyzed reactions. Their strong π-acceptor properties can influence the electronic and steric environment of the metal center, thereby affecting the activity, selectivity, and stability of the catalyst. researchgate.net
In the field of asymmetric catalysis, chiral phosphite ligands are instrumental in synthesizing enantiomerically enriched products. While specific research on this compound in this context is limited, the broader class of phosphite ligands has demonstrated significant success.
Hydroformylation: Phosphite ligands are crucial in the rhodium-catalyzed hydroformylation of alkenes to produce aldehydes. wikipedia.org They are known to generate more active catalysts than phosphines. researchgate.net The use of chiral phosphite ligands can lead to high enantioselectivity in the formation of chiral aldehydes, which are valuable intermediates in the pharmaceutical and fragrance industries. wikipedia.org Phospholane-phosphites, a related class of ligands, have shown exceptional selectivity towards branched aldehydes in the hydroformylation of terminal alkenes. mdpi.comsemanticscholar.org
Hydrogenation: Asymmetric hydrogenation is a key technology for producing chiral molecules. ajchem-b.com Chiral phosphite ligands, often used in combination with rhodium or iridium catalysts, have been effective in the enantioselective hydrogenation of various unsaturated compounds. liv.ac.uknih.gov For instance, monodentate phosphites derived from conformationally flexible biphenyls have been activated by chiral alcohols to create effective ligands for rhodium-catalyzed enantioselective hydrogenation. liv.ac.uk
1,4-Addition: Enantioselective 1,4-addition reactions, such as the addition of diphenyl phosphite to nitroalkenes, have been successfully catalyzed by chiral organic molecules, demonstrating the potential for phosphites to participate directly in the formation of chiral C-P bonds. nih.gov
Coupling Reactions: Phosphite anions have been shown to participate in coupling reactions with 1-alkylpyridinium salts. rsc.org Furthermore, phosphonates, which can be synthesized from phosphites, are used in transition-metal-catalyzed C-P cross-coupling reactions to form phosphonate (B1237965) esters, important precursors for various materials. beilstein-journals.org Diphenyl phosphite has also been utilized as a coupling reagent in the synthesis of sterically hindered peptide analogs. nih.gov
Catalytic Synthesis of Oligonucleotide Therapeutics and Nucleotide Dimers
The synthesis of oligonucleotides, which are short DNA or RNA molecules with therapeutic potential, relies on precise chemical methods. Phosphite triester chemistry, utilizing phosphoramidite (B1245037) monomers, is the foundation of modern automated oligonucleotide synthesis. umich.edubiotage.com
In this process, a phosphoramidite monomer is activated and couples with the free 5'-hydroxyl group of a support-bound nucleoside. The resulting phosphite triester linkage is then oxidized to a more stable phosphotriester. biotage.com While this compound is not directly used as a phosphoramidite, the underlying phosphite chemistry is central to this critical biopharmaceutical manufacturing process.
Furthermore, diphenyl phosphite has been employed in the synthesis of H-phosphonates, which are key intermediates in the preparation of modified oligonucleotides and nucleotide dimers. nih.govpurdue.edu The mechanochemical synthesis of nucleotide dimers has also been explored using phosphoramidite chemistry, highlighting the ongoing innovation in this field. researchgate.net Research has also documented the preparation of dimerized pentaphosphate-bridged deoxynucleotides (dicaptides), which show increased stability compared to standard dNTPs and can be used in PCR applications. nih.gov
Exploration of Biological Activities (e.g., Antibacterial, Antiviral, Potential Drug Delivery Systems)
Some organophosphorus compounds, including phosphite derivatives, have been investigated for their biological activities. Research has indicated that certain phosphite compounds may exhibit antibacterial and antiviral properties. For example, derivatives of diisooctyl phenyl phosphite have shown promising antifungal and antibacterial activity in some studies. This suggests potential for further research into developing this compound-based compounds for antimicrobial applications. The exploration of these compounds in drug delivery systems is an emerging area of interest, though specific data on this compound is not yet widely available.
Agricultural Applications of Phosphite (as a broader class): Biostimulant, Fungicide, and Herbicide in Engineered Systems
Phosphite (Phi), the inorganic form related to the ester this compound, has a range of applications in agriculture. It is important to distinguish that while plants can readily absorb phosphite, they cannot directly metabolize it as a phosphorus nutrient source in the same way as phosphate (Pi). pnu.ac.irnih.gov
Biostimulant: Phosphite is used as a biostimulant to enhance plant growth, improve nutrient uptake, and increase tolerance to abiotic stresses. nih.govsoihs.itfrontiersin.org It can promote root development and improve the yield and quality of various horticultural crops. soihs.it
Fungicide: Phosphite has proven effective in controlling a variety of plant pathogens, particularly oomycetes like Phytophthora. nih.govsoihs.it It has been used to manage diseases in crops such as potatoes, grapes, and citrus. nih.govsoihs.it
Herbicide in Engineered Systems: The discovery of the phosphite dehydrogenase (ptxD) gene in some bacteria has opened up novel applications for phosphite. pnu.ac.irnih.gov By introducing this gene into plants, they gain the ability to oxidize phosphite into phosphate, which they can then use as a nutrient. pnu.ac.ir This has led to the development of systems where phosphite can be used as a selective herbicide against weeds that lack the ptxD gene, while simultaneously acting as a phosphorus fertilizer for the transgenic crop. pnu.ac.irnih.gov
Degradation Pathways and Environmental Fate of Isooctyl Diphenyl Phosphite
Hydrolytic Degradation: Kinetics and Influencing Factors
The hydrolysis of isooctyl diphenyl phosphite (B83602) is a significant degradation pathway, breaking down the ester bonds to form alcohols and phosphonic acids. This reaction is influenced by several environmental factors, including pH, temperature, and humidity.
The kinetics of hydrolysis for phosphite esters often follow a pseudo-first-order model. The rate of degradation is notably affected by the pH of the surrounding medium. Alkaline conditions tend to accelerate hydrolysis due to the increased availability of nucleophilic hydroxide (B78521) ions that attack the phosphorus center. Conversely, under acidic conditions, the reaction can also be catalyzed.
Temperature plays a crucial role in the rate of hydrolytic degradation. As with most chemical reactions, an increase in temperature provides the necessary activation energy, leading to a faster breakdown of the compound. For instance, the hydrolysis of similar phosphite esters is significantly accelerated at elevated temperatures. mdpi.com Humidity is another critical factor, as the presence of water is essential for the hydrolysis reaction to proceed. In environments with high humidity, the degradation process is more pronounced.
The hydrolytic stability of phosphites is also influenced by the steric hindrance around the phosphorus atom. Bulky substituent groups, like the isooctyl and diphenyl groups, can sterically hinder the approach of water molecules, thereby affecting the hydrolysis rate compared to less hindered phosphites. researchgate.netmdpi.com
Table 1: Factors Influencing Hydrolytic Degradation of Isooctyl Diphenyl Phosphite
| Factor | Influence on Degradation Rate | Mechanism |
|---|---|---|
| pH | Accelerated in both acidic and alkaline conditions. | Catalysis of ester bond cleavage. |
| Temperature | Increases with higher temperatures. | Provides activation energy for the reaction. mdpi.com |
| Humidity | Increases with higher humidity. | Water is a key reactant in the hydrolysis process. |
Oxidative Degradation: Pathways to Phosphate (B84403) Formation
This compound can undergo oxidation, a reaction that transforms the phosphite into the corresponding phosphate. This process is central to its function as a secondary antioxidant in polymer systems, where it scavenges peroxy radicals and decomposes hydroperoxides, thus preventing oxidative degradation of the material. guidechem.com
The oxidation pathway involves the conversion of the P(III) center in the phosphite to a more stable P(V) state in the phosphate. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen, especially under conditions of heat and light, and peroxides present in the polymer matrix. The resulting product is isooctyl diphenyl phosphate.
The efficiency of this oxidative degradation is a key aspect of its antioxidant activity. By readily oxidizing, this compound protects the host material from degradation. guidechem.comdatainsightsmarket.com
Substitution Reactions and Characterization of Reaction Products
This compound can participate in substitution reactions, particularly with aldehydes and amines, leading to the formation of α-aminophosphonates. These reactions are of significant interest in synthetic organic chemistry due to the biological importance of α-aminophosphonates, which are structural analogs of α-amino acids. mdpi.comekb.eg
The Kabachnik-Fields reaction is a well-known method for synthesizing α-aminophosphonates, involving the one-pot reaction of a carbonyl compound, an amine, and a phosphite. ekb.eg In this context, this compound can react with an aldehyde and an amine, where the phosphite acts as the phosphorus source. The reaction proceeds through the formation of an α-hydroxyphosphonate intermediate, which is then aminated.
The characterization of the resulting aminophosphonate products typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm their structure. mdpi.comekb.eg
Table 2: Key Reaction Products of this compound Degradation and Substitution
| Reaction Type | Reactants | Major Products |
|---|---|---|
| Hydrolysis | Water | Isooctanol, Phenol (B47542), Phosphonic Acid |
| Oxidation | Oxidizing agents (e.g., peroxides) | Isooctyl diphenyl phosphate |
| Substitution | Aldehydes, Amines | α-Aminophosphonates ekb.eg |
Environmental Distribution and Transformation in Various Media
The environmental fate of this compound is governed by its physicochemical properties and its interactions with different environmental compartments, including water, atmosphere, and soil. service.gov.uknih.gov
Water: this compound is reported to be insoluble in water. guidechem.com This low water solubility, combined with a high estimated log Kow (octanol-water partition coefficient), suggests a tendency to partition from water into sediment and organic matter. service.gov.uk In the aquatic environment, hydrolysis is a primary transformation process, with the rate being influenced by pH and temperature.
Atmosphere: Due to its low vapor pressure, this compound is not expected to be significantly present in the atmosphere in the vapor phase. vulcanchem.com If it does enter the atmosphere, it is likely to be adsorbed onto particulate matter.
Soil: In the terrestrial environment, this compound is expected to have low mobility due to its high estimated soil adsorption coefficient (Koc). service.gov.uk This suggests strong adsorption to soil organic carbon. Transformation in soil will likely be driven by both biotic and abiotic processes, including hydrolysis and potentially microbial degradation.
A risk evaluation report for a similar compound, isodecyl diphenyl phosphate, suggests that while it may not be persistent, potential risks can be identified for surface water, sediment, and soil compartments depending on usage and emission scenarios. service.gov.uk
Bioavailability and Biodegradation Potential
The bioavailability of this compound to microorganisms is expected to be limited by its low water solubility. nih.gov For poorly water-soluble substances, the rate of biodegradation is often constrained by the efficiency with which they can be taken up by microbial cells. nih.gov
Toxicological Assessments and Environmental Risk Evaluation
Mechanistic Toxicology of Phosphite (B83602) Esters and Related Organophosphorus Compounds
The toxicological profile of isooctyl diphenyl phosphite and other phosphite esters is complex and cannot be simply inferred from the broader category of organophosphorus compounds, which includes highly toxic pesticides and nerve agents. nih.govneptjournal.com The specific chemical structure of each compound plays a crucial role in its biological activity and toxicity. neptjournal.com
Challenges in Extrapolating Toxicological Data from Organophosphate Analogs Due to Structural Differences
Extrapolating toxicological data from well-studied organophosphate (OP) pesticides to phosphite esters like this compound is fraught with challenges due to significant structural differences. nih.govfrontiersin.org While both are organophosphorus compounds, the nature of the substituent groups (alkyl vs. aryl) and the oxidation state of the phosphorus atom (P=O in phosphates vs. P-(OR)3 in phosphites) fundamentally alter their chemical and toxicological properties. nih.govwikipedia.orgresearchgate.net
Organophosphate pesticides are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for nerve function. nih.govnih.gov This inhibition is the primary mechanism of their acute toxicity. nih.gov In contrast, organophosphate esters used as flame retardants and plasticizers, a category that includes this compound, are generally weak inhibitors of AChE. nih.gov Their structural design makes them less potent in this regard. nih.gov Therefore, assuming a similar neurotoxic profile based on the organophosphate classification can be misleading.
The structural diversity within the organophosphorus class leads to different pharmacokinetic and pharmacodynamic properties. frontiersin.org For instance, the presence of bulky isooctyl and phenyl groups in this compound, compared to the smaller alkyl groups in many OP pesticides, can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Variability in Metabolic Pathways and Hydrolysis Rates
The metabolism of phosphite esters can vary significantly, influencing their toxic potential. These compounds can undergo oxidation to form the corresponding phosphates. nih.gov Additionally, hydrolysis is a key metabolic pathway, breaking down the ester bonds to form alcohols and phosphorous acid or its esters.
The rate of hydrolysis is influenced by several factors, including the chemical structure of the specific phosphite ester and the biological environment. For example, the presence of different alkyl and aryl groups can alter the susceptibility of the ester bonds to enzymatic or chemical hydrolysis. Studies on phosphate (B84403) prodrugs have shown high variability in chemical and enzymatic stability based on the ester groups, which in turn affects their biological efficacy and potential for off-target effects. nih.govacs.org The isooctyl group in this compound may lead to different hydrolysis rates compared to phosphites with smaller alkyl groups like methyl or ethyl.
The metabolic fate of a compound is a critical determinant of its toxicity. Rapid hydrolysis to less toxic metabolites can be a detoxification pathway, while metabolism to more reactive or persistent compounds can increase toxicity. The variability in these pathways among different phosphite esters makes it difficult to predict the toxicity of one based on another.
Evaluation of Degradation Product Toxicity (e.g., Diphenyl Phosphate)
A crucial aspect of the toxicological assessment of this compound is the evaluation of its degradation products, one of the most significant being diphenyl phosphate (DPP). nih.govnih.gov DPP can be formed through the hydrolysis of the parent compound and is also a common degradation product of other aryl phosphate esters, such as triphenyl phosphate (TPP). nih.govindustrialchemicals.gov.au
Recent studies have focused on the environmental fate and toxicity of DPP as it is an emerging contaminant in soil and groundwater systems. nih.gov Research indicates that DPP has its own toxicological profile. For instance, one study found that while DPP had less cytotoxic effects than TPP on chicken embryonic hepatocytes, it altered more gene transcripts. Another study on zebrafish embryos determined the acute 96-hour LC50 of DPP to be 50.0 ± 7.1 mg/L, suggesting it may pose an environmental risk to aquatic ecosystems. nih.gov
Furthermore, in vivo studies in mice have shown that chronic exposure to DPhP, even at low doses, can disrupt fatty acid metabolism in the liver. nih.gov This highlights that the degradation products of this compound can have significant biological effects, which must be considered in a comprehensive risk assessment.
Ecotoxicological Investigations: Potential Impacts on Aquatic and Terrestrial Ecosystems
The potential environmental impact of this compound is a key area of investigation. Ecotoxicological studies assess the effects of a substance on various organisms within an ecosystem.
For the related compound, 2-ethylhexyl diphenyl phosphate, ecotoxicological data is available for various aquatic organisms. europa.eu This includes short-term and long-term toxicity to fish, aquatic invertebrates, and algae. europa.eu While specific data for this compound is less available, the information on analogous compounds provides a basis for preliminary assessment and highlights the types of studies needed.
The degradation product, diphenyl phosphate, has been shown to be toxic to aquatic organisms. nih.gov Its relatively low sorption to soil and sediment suggests it could be mobile in aquatic environments. nih.gov The toxicity of cresyl diphenyl phosphate, another related compound, to aquatic organisms has also been noted, with it being strongly toxic to algae and moderately toxic to fish and daphnids. oecd.org The biodegradation of cresyl diphenyl phosphate in anaerobic activated sludge has been studied, revealing both lethal and morphogenetic impacts on zebrafish embryos, although the process can lead to detoxification. bohrium.comhhu.edu.cn
These findings underscore the importance of considering not only the parent compound but also its degradation products when evaluating the ecotoxicological risks of this compound.
In Silico Approaches for Toxicological Prediction and Risk Assessment (e.g., QSAR Models)
In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the toxicological properties and assessing the risks of chemicals like this compound, especially when experimental data is limited. bas.bgtandfonline.comacs.org QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. acs.orgeuropa.eu
These models can be used to predict various toxicological endpoints, including acute toxicity, genotoxicity, and carcinogenicity. europa.eunih.gov For organophosphorus compounds, QSAR models have been developed to predict their toxicity, often by correlating molecular descriptors with observed toxic effects. bas.bgspringernature.com The predictive power of these models can be quite good, with high correlation coefficients, indicating their potential for reliable risk assessment. bas.bgtandfonline.com
The underlying principle of QSAR is that similar structures are likely to exhibit similar biological activities. nih.gov However, the complexity of toxicological effects, which can involve multiple mechanisms and pathways, presents a challenge for traditional QSAR models. nih.gov Despite these challenges, in silico approaches are increasingly used in regulatory toxicology to prioritize chemicals for further testing and to fill data gaps, thereby reducing the reliance on animal testing. europa.euresearchgate.netresearchgate.net
Table 1: In Silico Toxicology Approaches
| Approach | Description | Application for this compound |
|---|---|---|
| QSAR Models | Quantitative Structure-Activity Relationship models predict the biological activity of a chemical based on its molecular structure. acs.orgeuropa.eu | Can be used to estimate acute and chronic toxicity, and potential for environmental harm based on its chemical structure and comparison with similar compounds. bas.bgspringernature.com |
| Read-Across | A method that uses toxicological data from a well-studied substance to predict the toxicity of a similar, less-studied substance. researchgate.net | The toxicity of this compound could be inferred from data on other phosphite esters or organophosphorus compounds with similar structural features. |
| Expert Systems | Software systems that contain pre-built models and rules based on expert knowledge to predict toxicity. researchgate.net | Can provide rapid screening-level hazard assessments for this compound for various toxicological endpoints. |
| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Can be used to investigate the potential interaction of this compound and its metabolites with biological targets like enzymes and receptors. |
Regulatory Frameworks and Environmental Impact Mitigation Strategies
The use and management of this compound are subject to various regulatory frameworks aimed at protecting human health and the environment. In some jurisdictions, this chemical may not have an individual approval for use but can be a component in products covered by a group standard. nih.gov
Regulatory agencies often establish permissible exposure limits (PELs) for chemicals in the workplace to protect workers from adverse health effects. govinfo.gov For plastic food contact materials, there can be specific migration limits for additives like phosphites to prevent contamination of food. legislation.gov.uk
Environmental impact mitigation strategies for phosphite esters and other organophosphorus compounds often focus on proper handling, use, and disposal to prevent their release into the environment. Given that some related compounds are considered toxic to aquatic organisms, preventing their entry into waterways is a key concern. oecd.org This includes measures in industrial settings to treat wastewater containing these chemicals.
The development of more environmentally friendly alternatives and the use of in silico models for early-stage risk assessment are also part of a broader strategy to mitigate the potential environmental impact of these chemicals. springernature.com
Analytical Methodologies for Characterization and Monitoring
Chromatographic Techniques for Purity Assessment and Byproduct Detection
Chromatographic methods are essential for the separation of isooctyl diphenyl phosphite (B83602) from impurities and byproducts that may be present from its synthesis or that form during its degradation. These techniques are critical for ensuring the product meets quality specifications.
High-Performance Liquid Chromatography (HPLC) is a primary method for evaluating the purity of isooctyl diphenyl phosphite. bldpharm.comgoogleapis.com This technique separates compounds based on their distribution between a stationary phase and a mobile phase. For this phosphite, reversed-phase HPLC is common, utilizing a non-polar C18 stationary phase and a polar mobile phase, such as an acetonitrile (B52724) and water gradient. A UV detector is typically employed for quantification, as the diphenyl phosphite component's aromatic rings absorb ultraviolet light. This setup allows for the accurate measurement of the main compound and the detection of potential impurities like phenol (B47542) and isooctanol.
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for identifying volatile byproducts. mdpi.comthermofisher.com In this method, the sample is vaporized and its components are separated in a capillary column based on their boiling points and polarity. mdpi.com The separated components are then fragmented and identified by the mass spectrometer, which provides a distinct mass spectrum for each substance. mdpi.com This "molecular fingerprint" enables the definitive identification of residual reactants or low molecular weight degradation products. mdpi.com
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Detector | Primary Application |
|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV | Purity assessment and quantification of non-volatile components. |
Spectroscopic Methods for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are vital for confirming the molecular structure of this compound and for performing quantitative analyses.
³¹P Nuclear Magnetic Resonance (³¹P NMR) is a highly specific and informative method for analyzing organophosphorus compounds. researchgate.net The phosphorus-31 nucleus provides a sensitive and sharp signal, and its chemical shift is highly dependent on its electronic environment. researchgate.netscholaris.ca this compound exhibits a characteristic signal in the phosphite region of the spectrum. researchgate.net The formation of its primary oxidation product, isooctyl diphenyl phosphate (B84403), would generate a new, distinct signal, enabling straightforward detection and quantification of oxidative degradation. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups within the molecule. nih.gov The FTIR spectrum of this compound displays characteristic absorption bands for P-O-C (aryl and alkyl), aromatic C-H, and aliphatic C-H bonds. nih.gov This method is effective for confirming the compound's identity and can be used to monitor degradation by detecting the formation of hydroxyl (O-H) or carbonyl (C=O) groups. mmu.ac.uk
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a sensitive technique for elemental analysis, used to determine the total phosphorus content. psu.edunih.gov In this method, the sample is introduced into an argon plasma, which excites the phosphorus atoms, causing them to emit light at specific wavelengths. psu.edu The intensity of this emitted light is proportional to the phosphorus concentration, allowing for precise quantification. This is particularly useful for verifying the phosphite concentration in a polymer or final product. nih.govsquarespace.com
Table 2: Spectroscopic Data for this compound
| Technique | Parameter | Typical Observation | Purpose |
|---|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | A characteristic signal appears in the phosphite region of the spectrum. researchgate.netmagritek.com | Structural confirmation and monitoring of oxidation to phosphate. researchgate.net |
| FTIR | Wavenumber (cm⁻¹) | Shows absorption bands for P-O-C, aromatic C-H, and aliphatic C-H bonds. nih.gov | Identification of functional groups and monitoring degradation. mmu.ac.uk |
Methods for Monitoring Degradation and Stability in Polymer Matrices
To assess the effectiveness of this compound as a stabilizer, methods that monitor its performance and the degradation of the host polymer are necessary.
Oxidative Induction Time (OIT) is a standard procedure for evaluating the thermal-oxidative stability of a material, often performed using Differential Scanning Calorimetry (DSC). specialchem.comtorontech.comnumberanalytics.com A polymer sample containing this compound is heated to a constant temperature in an oxygen-rich environment. specialchem.com The OIT is the time from the introduction of oxygen until the onset of the polymer's exothermic oxidation. specialchem.com A longer OIT value signifies greater stability, indicating the phosphite antioxidant's effectiveness in delaying degradation. specialchem.commdpi.com
The Carbonyl Index , measured via FTIR spectroscopy, is a widely used metric to track the extent of polymer degradation. diva-portal.orgosti.gov As polymers such as polyethylene (B3416737) and polypropylene (B1209903) oxidize, carbonyl (C=O) groups form along the polymer chains. mdpi.comresearchgate.net The FTIR spectrum reveals a characteristic absorption band for these groups. osti.govmdpi.com By calculating the ratio of the carbonyl peak's intensity to that of a stable reference peak, a carbonyl index is derived. diva-portal.orgosti.gov Monitoring this index over time during aging studies offers a quantitative measure of the degradation rate and thus the performance of the this compound stabilizer. rsc.org
Table 3: Stability Monitoring Techniques
| Method | Instrument | Measured Parameter | Interpretation |
|---|---|---|---|
| Oxidative Induction Time (OIT) | DSC specialchem.comhu-berlin.de | Time to the onset of exothermic oxidation (minutes). specialchem.com | A longer time indicates enhanced thermo-oxidative stability. mdpi.com |
Structure Activity Relationships Sar and Molecular Design
Influence of Molecular Structure on Antioxidant and Stabilizer Efficiency
The antioxidant and stabilizing capabilities of isooctyl diphenyl phosphite (B83602) are a direct consequence of its molecular structure. The spatial arrangement and electronic nature of the groups attached to the central phosphorus atom, namely the isooctyl and diphenyl groups, govern its reactivity and longevity in preventing material degradation.
The substituents around the phosphorus atom in isooctyl diphenyl phosphite significantly influence its function. Steric hindrance, which is the spatial bulk of these groups, and their electronic effects, which is their ability to donate or withdraw electrons, are key to its antioxidant activity. wikipedia.org
The reactivity of phosphite antioxidants generally diminishes with the increasing size of the substituent groups attached to the phosphorus atom. mmu.ac.uk Sterically hindered aryl phosphites, for instance, exhibit the lowest hydroperoxide decomposing ability. cnrs.fr This is because bulky groups can physically obstruct the approach of hydroperoxides to the phosphorus atom, thereby slowing down the decomposition reaction.
Electronically, the nature of the substituents alters the electron density on the phosphorus atom. cnrs.frresearchgate.net Electron-donating groups can increase the nucleophilicity of the phosphorus atom, potentially enhancing its reactivity towards electrophilic species like hydroperoxides. Conversely, electron-withdrawing groups can decrease the electron density, which can in some cases, reduce the rate of hydrolysis. cnrs.fr
The combination of both alkyl (isooctyl) and aryl (diphenyl) groups in this compound provides a balance between its stability against hydrolysis and its reactivity as an antioxidant. canada.ca The hydrolytic stability of phosphites is a critical factor, as hydrolysis can lead to the formation of acidic species that may be detrimental to the polymer it is intended to protect. mdpi.com
Aromatic phosphites are known to have significantly slower decomposition rates in the presence of water compared to their aliphatic counterparts. mdpi.com The presence of the two phenyl groups in this compound contributes to its enhanced hydrolytic stability. However, the isooctyl group, being an alkyl group, can influence its solubility and compatibility within various polymer matrices. vinatiorganics.com
The process of hydrolysis involves the cleavage of the P-O bond. mdpi.com In this compound, this can occur at either the P-O-alkyl bond or the P-O-aryl bond. The relative rates of these cleavage reactions are influenced by the electronic and steric nature of the isooctyl and phenyl groups. Under humid conditions, phosphites can hydrolyze, releasing phenol (B47542) and phosphorous acid, which necessitates careful handling and storage to maintain their efficacy. lpi-intl.com
| Functional Group | Influence on Hydrolytic Stability | Influence on Reactivity |
| Aryl (Phenyl) | Generally increases hydrolytic stability due to electron delocalization and steric hindrance. | Can modulate reactivity; aromatic phosphites are often less reactive than aliphatic ones. |
| Alkyl (Isooctyl) | Generally less stable to hydrolysis compared to aryl groups. | Can enhance reactivity due to electron-donating nature, but steric bulk can also play a role. |
Rational Design of Enhanced Phosphite Antioxidants based on SAR Principles
The principles of Structure-Activity Relationships (SAR) guide the rational design of new and improved phosphite antioxidants. unimi.itcore.ac.uk By understanding how different structural features affect performance, chemists can design molecules with enhanced stability and antioxidant capacity.
Key strategies for designing improved phosphite antioxidants include:
Increasing Steric Hindrance: Introducing bulky substituents around the phosphorus atom can enhance hydrolytic stability. cnrs.fr This is a common approach to prevent the degradation of the antioxidant before it can perform its function.
Modifying Electronic Properties: The introduction of electron-withdrawing or electron-donating groups on the aryl rings can fine-tune the reactivity and stability of the phosphite. researchgate.net For example, electron-donating groups can increase the electron density on the phenolic hydroxyl oxygen, which can accelerate hydrogen abstraction by peroxy radicals. researchgate.net
Incorporating Additional Functional Groups: Combining the phosphite moiety with other antioxidant functions, such as hindered amine light stabilizers (HALS), can lead to synergistic effects and multifunctional stabilizers. cnrs.fr
Quantitative Structure-Activity Relationship (QSAR) models can be employed to predict the efficacy of new designs and to identify the key molecular descriptors that correlate with antioxidant activity. researchgate.net These computational tools can accelerate the development of novel antioxidants by allowing for virtual screening of potential candidates before their synthesis and testing. researchgate.net
Structure-Property Correlations in Catalytic Applications for Tunable Performance
Beyond its role as an antioxidant, this compound and similar phosphite compounds can act as ligands in homogeneous catalysis. wiley-vch.de In this context, the structure of the phosphite ligand has a profound impact on the activity, selectivity, and stability of the catalyst.
The electronic and steric properties of the phosphite ligand, governed by its substituents, directly influence the properties of the metal center it is coordinated to. For instance, the cone angle, a measure of the steric bulk of the ligand, can affect the coordination number and geometry of the metal complex, thereby influencing the catalytic outcome. wikipedia.org
The electronic nature of the phosphite, whether it is electron-rich or electron-poor, can modulate the electron density at the metal center. This, in turn, affects the rates of key catalytic steps such as oxidative addition and reductive elimination. wiley-vch.de
By systematically modifying the structure of the phosphite ligand, for example, by changing the alkyl or aryl groups, it is possible to tune the performance of the catalyst for a specific application. This allows for the rational design of catalysts with desired properties, such as high regioselectivity or enantioselectivity in asymmetric catalysis. rsc.orgnih.gov The hydrolytic stability of the phosphite ligand is also a critical consideration in catalytic systems, particularly those that operate in the presence of water. mdpi.comacs.org
Future Research Directions and Sustainable Development
Development of Novel Isooctyl Diphenyl Phosphite (B83602) Derivatives with Enhanced Performance Attributes
The development of new derivatives of isooctyl diphenyl phosphite is a key area of ongoing research. The goal is to synthesize novel molecules with superior properties such as enhanced antioxidant performance, improved solubility in various base oils and lubricants, and reduced volatility. google.com
One approach involves modifying the alkyl group attached to the phenyl groups. Research has shown that derivatives with C8 or higher alkyl groups exhibit superior antioxidant capabilities compared to those with shorter chains. google.com These higher molecular weight derivatives also offer toxicological and environmental advantages and are less volatile, making them suitable for high-temperature applications. google.com
Another avenue of research focuses on creating derivatives through reactions like esterification and phosphorylation to produce compounds with tailored properties. For example, the reaction of triphenyl phosphite with isodecyl alcohol yields diphenyl isodecyl phosphite, a related compound with specific applications. europa.eugoogle.com The synthesis process often involves catalysts and precise temperature control to optimize yield and purity. google.com
| Derivative Type | Key Research Focus | Potential Advantages |
| Higher Alkyl Chain Derivatives (C8+) | Synthesis and performance evaluation of derivatives with longer alkyl chains. | Superior antioxidant performance, lower volatility, improved toxicological profile. google.com |
| Modified Ester Derivatives | Exploration of different alcohol and phenol (B47542) precursors in the esterification process. | Tailored solubility, compatibility, and stabilizing effects for specific polymer systems. google.com |
| Functionalized Phosphites | Introduction of additional functional groups to the molecule. | Potential for multi-functional additives with combined stabilizing and other desired properties. |
Integration into Advanced Multi-functional Stabilizer Systems
This compound is often used in combination with other additives to create advanced, multi-functional stabilizer systems. These systems leverage synergistic effects between different components to provide comprehensive protection for polymers and other materials. unilongindustry.com
As a secondary antioxidant, this compound is particularly effective when combined with primary antioxidants like hindered phenols. This combination enhances the oxidative induction time (OIT), a key measure of a material's resistance to oxidation. It also finds use with Ca/Zn stabilizers in PVC formulations to improve thermal stability and color retention.
| Stabilizer System Component | Function | Synergistic Effect with this compound |
| Hindered Phenols | Primary Antioxidant | Enhanced oxidative induction time (OIT) and long-term thermal stability. |
| Metal Soaps (e.g., Ca/Zn Stearates) | Heat Stabilizer | Improved thermal stability and color retention in PVC formulations. |
| Light Stabilizers (e.g., HALS) | UV Protection | Extended weather resistance and prevention of UV-induced degradation. uvabsorber.com |
| Flame Retardants | Fire Safety | Potential for combined thermal and fire protection in specific applications. victory-chem.com |
Advanced Understanding of Environmental Interactions and Long-Term Fate
While this compound is considered to have a relatively safer profile compared to some other organophosphorus compounds, a deeper understanding of its environmental interactions and long-term fate is crucial for sustainable use. Research in this area focuses on its biodegradability, potential for bioaccumulation, and the identification of any persistent degradation products.
Studies on analogous compounds, such as isodecyl diphenyl phosphate (B84403), have shown moderate aquatic toxicity, and the high logP value of this compound suggests a potential for bioaccumulation. vulcanchem.com However, more experimental data is needed to fully assess its environmental impact. Future research will likely involve advanced analytical techniques to track its presence and transformation in various environmental compartments, including soil and water systems. The goal is to develop a comprehensive environmental risk assessment and to identify any potential long-term ecological effects. researchgate.net
Exploration of New Catalytic and Biological Applications
Beyond its established role as a polymer stabilizer, researchers are exploring novel applications for this compound in catalysis and biology. Its unique chemical structure, featuring a reactive phosphorus center, makes it a candidate for use as a ligand in transition metal catalysis. Asymmetric catalysis using diphenyl phosphite has already shown high enantioselectivity in certain reactions, highlighting the potential for its derivatives in synthesizing chiral compounds.
In the biological realm, the potential for organophosphite compounds to interact with biological systems is an emerging area of interest. For instance, some organophosphates have been investigated for their potential as biocontrol agents against plant pathogens. While research into the specific biological activities of this compound is still in its early stages, its structural similarities to other bioactive molecules suggest that it could have applications in areas such as enzyme inhibition or as a building block for new pharmaceutical agents. vulcanchem.comalfa-chemistry.com Further studies are needed to explore these possibilities and to understand the mechanisms of action involved. researchgate.net
Sustainable Manufacturing Processes and Lifecycle Assessment Considerations
Improving the sustainability of this compound production is a key focus for the chemical industry. Traditional manufacturing processes can be energy-intensive and may generate undesirable byproducts. Research is underway to develop greener synthesis routes that are more efficient, use less hazardous reagents, and minimize waste generation. uvabsorber.com
One promising approach is the use of alternative phosphorylating agents, such as phosphorous acid, to replace more corrosive options like phosphorus trichloride (B1173362). Solvent-free protocols and the use of recyclable catalysts are also being investigated to enhance the atom economy and reduce the environmental footprint of the manufacturing process.
Q & A
Q. What are the optimal synthesis methods for Isooctyl diphenyl phosphite (DPIOP), and how do reaction conditions influence yield and purity?
DPIOP is synthesized via transesterification between diphenyl phosphite and isooctanol, typically catalyzed by metal catalysts (e.g., titanium tetrachloride) under controlled temperatures (80–120°C). Key variables include molar ratios (e.g., 1:1.2 for isooctanol to diphenyl phosphite), vacuum distillation to remove phenol byproducts, and solvent selection (e.g., toluene for azeotropic water removal). Impurities like residual phenol or triphenyl phosphite (<5%) are monitored via HPLC . Novel methods emphasize reduced waste and energy consumption, such as continuous-flow reactors with immobilized catalysts .
Q. Which analytical techniques are most effective for characterizing DPIOP’s structure and purity?
- NMR Spectroscopy : P NMR identifies phosphite groups (δ 100–120 ppm), while H/C NMR confirms alkyl/aryl substituents .
- FTIR : Peaks at 950–980 cm (P-O-C aromatic) and 1020–1050 cm (P-O-C aliphatic) distinguish bonding modes .
- HPLC-MS : Quantifies residual reactants (e.g., phenol) and degradation products with a C18 column and acetonitrile/water mobile phase .
Q. How does DPIOP function as a stabilizer in polymer systems, and what are its limitations?
DPIOP acts as a secondary antioxidant by scavenging peroxides and hydroperoxides via hydrolysis, forming phosphoric acid derivatives that inhibit radical chain reactions. Its efficacy depends on compatibility with the polymer matrix (e.g., PVC, polyolefins) and processing temperatures. Limitations include hydrolysis sensitivity in humid environments and reduced activity above 180°C due to thermal decomposition .
Advanced Research Questions
Q. How can computational modeling predict DPIOP’s reactivity and degradation pathways under varying environmental conditions?
Density Functional Theory (DFT) simulations model DPIOP’s hydrolysis kinetics, identifying transition states for P-O bond cleavage. Molecular dynamics predict diffusion rates in polymer matrices, correlating with experimental DSC/TGA data. For example, activation energy () for hydrolysis is ~45 kJ/mol in acidic conditions, aligning with Arrhenius plots from accelerated aging studies .
Q. What are the primary degradation products of DPIOP in oxidative environments, and how do they impact material performance?
Under UV/heat stress, DPIOP degrades into diphenyl phosphoric acid (DPPA) and isooctanol. DPPA accelerates polymer discoloration via acid-catalyzed chain scission, quantified by GPC (reduced by 15–20% after 500 hrs at 120°C). Advanced LC-QTOF-MS detects trace aldehydes (e.g., 2-ethylhexanal) from isooctanol oxidation, which compromise mechanical properties .
Q. What methodologies resolve contradictions in reported antioxidant efficiency of DPIOP across polymer matrices?
Contradictions arise from varying test protocols (e.g., ASTM D3895 vs. ISO 11346). Controlled studies using OIT (Oxidation Induction Time) and FTIR oxidation indices show:
- PVC : OIT increases by 40–60 mins with 0.5 wt% DPIOP.
- Polypropylene : Synergistic effects with phenolic antioxidants (e.g., Irganox 1010) improve OIT by 80% versus DPIOP alone.
Standardizing sample preparation (e.g., melt-blending vs. solvent-casting) and humidity control (≤30% RH) reduces variability .
Methodological and Safety Considerations
Q. What safety protocols are critical when handling DPIOP in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
